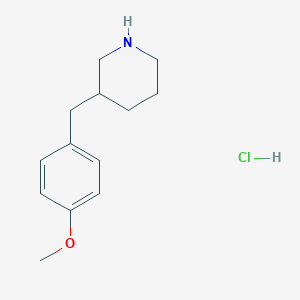

3-(4-Methoxybenzyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHZAZRBJHYYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592097 | |

| Record name | 3-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625454-21-9 | |

| Record name | 3-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 3-(4-Methoxybenzyl)piperidine Scaffold: A Keystone Pharmacophore in Neuropharmacology

Introduction: Beyond a Synthetic Intermediate

3-(4-Methoxybenzyl)piperidine hydrochloride is a molecule whose significance in the landscape of drug discovery is not defined by its own discrete biological activity, but rather by its role as a foundational scaffold for a remarkable diversity of potent and selective neuropharmacological agents. While direct data on the mechanism of action of this specific compound is sparse, its true value is realized in its derivatives, which have been engineered to interact with a range of critical central nervous system targets. The inherent structural features of the piperidine ring, combined with the benzyl moiety, provide a privileged starting point for medicinal chemists to explore complex structure-activity relationships.[1]

This technical guide will depart from a traditional single-compound analysis. Instead, it will explore the mechanism of action of this compound through the lens of the key drug classes it enables. We will dissect how this core structure contributes to high-affinity interactions with distinct and important neurological targets, including the Sigma-1 (σ1) receptor, the N-methyl-D-aspartate (NMDA) receptor, the histamine H3 receptor, and the dopamine D4 receptor. For researchers and drug development professionals, understanding the mechanistic potential unlocked by this scaffold is paramount to its effective application in the design of next-generation therapeutics for a wide array of neurological and psychiatric disorders.

Chapter 1: The 3-(4-Methoxybenzyl)piperidine Scaffold as a Sigma-1 Receptor Modulator

The Sigma-1 Receptor: An Intracellular Chaperone in Neurotransmission

The Sigma-1 (σ1) receptor is a unique ligand-operated intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium signaling, and the activity of various ion channels and G-protein coupled receptors. Its involvement in a multitude of cellular processes has made it an attractive target for therapeutic intervention in conditions ranging from neuropathic pain and neurodegenerative diseases to psychiatric disorders.

Mechanism of Action of Piperidine-Based Sigma-1 Receptor Ligands

Derivatives of the 3-(4-methoxybenzyl)piperidine scaffold have been developed as high-affinity ligands for the σ1 receptor. The protonated piperidine nitrogen is a key pharmacophoric feature, forming a crucial salt bridge interaction with a glutamate residue (Glu172) within the receptor's binding pocket.[2] The benzyl group and its substituents occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

Antagonism at the σ1 receptor by these ligands can lead to a cascade of downstream effects, including:

-

Modulation of Ion Channels: The σ1 receptor is known to interact with and modulate the function of several ion channels, including NMDA receptors. Antagonism of the σ1 receptor can indirectly lead to a reduction in NMDA receptor activity, thereby dampening excitotoxicity.

-

Regulation of Calcium Homeostasis: By interacting with IP3 receptors at the endoplasmic reticulum, σ1 receptor antagonists can modulate intracellular calcium release, a critical factor in neuronal signaling and cell survival.

-

Neuroprotective Effects: Through the attenuation of oxidative stress and the regulation of apoptotic pathways, σ1 receptor antagonism has been shown to confer neuroprotection in various models of neuronal injury.

The versatility of the piperidine scaffold allows for fine-tuning of the molecule's properties to achieve high selectivity for the σ1 receptor over the σ2 subtype and other off-target proteins.[3]

Representative Compounds and Biological Data

| Compound Class | Representative Structure | σ1 Receptor Affinity (Ki) | Selectivity |

| Phenoxyalkyl Piperidines | 1-[2-(4-methoxyphenoxy)ethyl]piperidine | 0.89–1.49 nM | High selectivity over σ2 |

Data synthesized from studies on related phenoxyalkylpiperidines.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a standard method for determining the binding affinity of a test compound for the σ1 receptor using a competitive radioligand binding assay.

Materials:

-

Radioligand: -pentazocine

-

Membrane Preparation: Guinea pig brain membranes or cell line membranes expressing the human σ1 receptor.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Test Compound: 3-(4-Methoxybenzyl)piperidine derivative

-

Non-specific Binding Control: Haloperidol (10 µM)

-

Scintillation Cocktail and Vials

-

Filtration Apparatus with glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, 50 µL of the test compound dilution (or vehicle for total binding, or haloperidol for non-specific binding), and 100 µL of the membrane preparation.

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the incubation by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of the Sigma-1 Receptor Antagonism Pathway

Caption: Sigma-1 receptor antagonism by piperidine derivatives.

Chapter 2: The Role of the 3-(4-Methoxybenzyl)piperidine Scaffold in NMDA Receptor Antagonism

The NMDA Receptor and Subtype Selectivity

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that is fundamental to synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a key pathological process in stroke, traumatic brain injury, and neurodegenerative diseases. NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The GluN2B (NR2B) subtype is of particular interest as a therapeutic target because its antagonists have shown neuroprotective potential with a potentially better side-effect profile than non-selective NMDA receptor blockers.

Mechanism of Action: Non-Competitive Antagonism at the NR2B Subunit

Derivatives of the benzylpiperidine scaffold have been instrumental in the development of selective, non-competitive antagonists of the NR2B subunit. A classic example is ifenprodil and its analogs. These molecules bind to a specific site on the amino-terminal domain of the NR2B subunit, distinct from the glutamate and glycine binding sites. This binding allosterically modulates the receptor, reducing the probability of channel opening even when the primary agonists are bound.

The 3-(4-methoxybenzyl)piperidine core provides the necessary structural elements for this interaction:

-

The piperidine ring and its nitrogen are crucial for anchoring the molecule within the binding pocket.

-

The benzyl group engages in hydrophobic interactions, and the substitution pattern on this ring (such as the 4-methoxy group) can be optimized to enhance potency and selectivity.

By selectively inhibiting NR2B-containing NMDA receptors, these compounds can reduce excitotoxic neuronal damage while potentially sparing the physiological functions mediated by other NMDA receptor subtypes.

Quantitative Data for Representative NMDA Receptor Antagonists

The following table presents data for ifenprodil, a well-characterized NR2B-selective antagonist that shares key structural features with the 3-(4-methoxybenzyl)piperidine scaffold.

| Compound | Target | IC50 | Mechanism |

| Ifenprodil | NR1/NR2B NMDA Receptor | ~0.3 µM | Non-competitive antagonist |

Experimental Protocol: Two-Electrode Voltage Clamp Recording in Xenopus Oocytes

This protocol describes the functional characterization of NMDA receptor antagonists using Xenopus oocytes expressing specific NMDA receptor subunits.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human or rat GluN1 and GluN2B subunits

-

Recording Solution (ND96): Containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES.

-

Agonists: Glutamate and Glycine

-

Test Compound: Benzylpiperidine derivative

-

Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

-

Oocyte Injection: Inject defolliculated Xenopus oocytes with a mixture of GluN1 and GluN2B cRNA. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current). Clamp the membrane potential at a holding potential of -70 mV.

-

Agonist Application: Perfuse the oocyte with the recording solution containing saturating concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit an inward current (I_NMDA).

-

Antagonist Application: After establishing a stable baseline current, co-apply the test compound at various concentrations with the agonists.

-

Data Analysis: Measure the peak inward current in the presence of the antagonist and express it as a percentage of the control current (agonists alone).

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of NMDA Receptor Antagonism

Caption: Allosteric antagonism of the NR2B-containing NMDA receptor.

Chapter 3: The 3-(4-Methoxybenzyl)piperidine Scaffold in Histamine H3 Receptor Inverse Agonism

The Histamine H3 Receptor: A Master Regulator of Neurotransmitter Release

The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) that functions predominantly as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] It also acts as a heteroreceptor on a wide variety of non-histaminergic neurons, modulating the release of key neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[1] Due to its role as a "brake" on neurotransmission, blocking the H3R is a promising strategy for enhancing cognitive function and promoting wakefulness.

Mechanism of Action: Releasing the Brake with Inverse Agonism

Many GPCRs, including the H3R, exhibit a degree of constitutive activity, meaning they can signal in the absence of an agonist. Inverse agonists are ligands that bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. For the H3R, which is constitutively active, inverse agonism is a particularly effective mechanism.

Piperidine-containing compounds have been developed as potent and selective H3R inverse agonists.[4] The mechanism involves:

-

Binding to the H3R: The piperidine nitrogen and associated scaffold bind to the transmembrane domain of the receptor.

-

Stabilizing the Inactive State: This binding reduces the receptor's basal G-protein coupling (to Gi/o proteins).

-

Disinhibition of Neurotransmitter Release: By silencing the constitutive inhibitory tone of the H3R on nerve terminals, these compounds increase the release of histamine and other neurotransmitters in brain regions associated with cognition and arousal, such as the prefrontal cortex and hippocampus.

This pro-cognitive effect makes H3R inverse agonists attractive candidates for the treatment of Alzheimer's disease, ADHD, and narcolepsy.

Quantitative Data for a Representative H3R Inverse Agonist

BF2.649 is a potent and selective non-imidazole H3R inverse agonist that features a piperidine core.

| Compound | Target | Ki | EC50 (Inverse Agonism) |

| BF2.649 | Human H3 Receptor | 0.16 nM | 1.5 nM |

Data from Ligneau et al. (2007).[4]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the ability of a compound to modulate G-protein activation by the H3 receptor, allowing for the differentiation between antagonists and inverse agonists.

Materials:

-

Membrane Preparation: From cells expressing the human H3 receptor.

-

Radioligand: [³⁵S]GTPγS

-

Assay Buffer: Containing HEPES, NaCl, MgCl₂, and GDP.

-

Test Compound: Piperidine derivative.

-

Agonist (for antagonist determination): (R)-α-methylhistamine (RAMH)

-

Scintillation Proximity Assay (SPA) beads or filtration apparatus

Procedure:

-

Inverse Agonism:

-

Pre-incubate the membranes with the test compound at various concentrations in the assay buffer.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at room temperature.

-

Quantify the amount of [³⁵S]GTPγS bound to the G-proteins, which reflects the level of receptor activity.

-

A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity. Plot the data to determine the EC50 and maximal inhibition.

-

-

Antagonism:

-

Perform the assay as above, but in the presence of a fixed concentration of the agonist RAMH.

-

The ability of the test compound to shift the dose-response curve of the agonist to the right indicates competitive antagonism.

-

Visualization of H3R Inverse Agonism

Caption: Mechanism of H3R inverse agonism leading to enhanced neurotransmitter release.

Chapter 4: The 3-(4-Methoxybenzyl)piperidine Scaffold in Dopamine D4 Receptor Antagonism

The Dopamine D4 Receptor: A Target in Psychosis and Cognition

The dopamine D4 receptor (D4R) is a D2-like G-protein coupled receptor that is highly expressed in the prefrontal cortex, a brain region critical for executive function and cognition. It is implicated in the pathophysiology of several neuropsychiatric disorders, most notably schizophrenia and ADHD. The D4R is a target for atypical antipsychotic drugs, and its modulation is thought to contribute to their efficacy in treating cognitive deficits and negative symptoms.

Mechanism of Action: Competitive Antagonism for Dopaminergic Control

Derivatives of the 4-benzylpiperidine scaffold have been identified as potent and selective D4R antagonists. The mechanism of action is competitive antagonism:

-

Binding to the D4R: The piperidine-based antagonist binds to the same site as the endogenous ligand, dopamine.

-

Blocking Dopamine Signaling: By occupying the receptor, the antagonist prevents dopamine from binding and activating it.

-

Modulation of Downstream Pathways: The D4R couples to Gi/o proteins, and its activation normally leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Antagonism blocks this effect, thereby modulating the activity of downstream effectors like Protein Kinase A (PKA) and influencing gene expression and neuronal excitability.

The selectivity of these compounds for the D4R over the D2R is a key objective in drug design, as it may reduce the risk of extrapyramidal side effects associated with D2 receptor blockade.

Representative Data for D4R Antagonists

While specific data for a direct 3-(4-methoxybenzyl)piperidine derivative is limited, related 4-oxopiperidine scaffolds have been developed as potent D4R antagonists.

| Compound Class | Representative Structure | D4 Receptor Affinity (Ki) |

| Oxopiperidine Scaffolds | N-benzyl-4-oxopiperidine derivatives | Low nanomolar range |

Data synthesized from studies on related piperidine-based D4R antagonists.

Experimental Protocol: Dopamine D4 Receptor Competition Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the D4 receptor.

Materials:

-

Radioligand: [³H]spiperone or another suitable D4-selective radioligand.

-

Membrane Preparation: From a cell line stably expressing the human D4 receptor (e.g., CHO-K1 cells).

-

Assay Buffer: Tris-HCl buffer with physiological salts.

-

Test Compound: Benzylpiperidine derivative.

-

Non-specific Binding Control: Haloperidol or clozapine.

-

Filtration apparatus and scintillation counting supplies.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membrane preparation, the [³H]spiperone solution, and the test compound dilution (or vehicle/non-specific control).

-

Incubate the mixture, typically for 60-90 minutes at room temperature.

-

Terminate the reaction by rapid filtration over glass fiber filters, washing with cold buffer.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding and determine the IC50 and Ki values as described in the protocol for the σ1 receptor binding assay.

Visualization of D4R Antagonism

Caption: Competitive antagonism at the dopamine D4 receptor.

Conclusion: A Versatile Scaffold for Neurological Drug Discovery

This compound, while unassuming on its own, is a powerful tool in the arsenal of medicinal chemists. Its structural simplicity belies a profound versatility, providing a robust and adaptable foundation for the construction of highly specific ligands for a diverse set of critical neurological targets. The journey through the mechanisms of its derivatives—from the intracellular chaperone σ1 receptor and the allosteric sites of the NMDA receptor to the presynaptic control of the H3 receptor and the dopaminergic modulation of the D4 receptor—showcases a masterclass in structure-based drug design. For researchers in the field, a deep understanding of how to leverage this and similar privileged scaffolds is not just an academic exercise; it is the key to unlocking new therapeutic avenues for some of the most challenging disorders of the central nervous system.

References

-

Malinski, J. A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2826–2843. [Link]

-

Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]

-

Sagan, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9549–9573. [Link]

-

Sagan, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. [Link]

-

Sagan, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. . [Link]

- Google Patents. (n.d.). AU2021361044A9 - Tricyclic heterobifunctional compounds for degradation of targeted proteins.

-

Malinski, J. A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

Sources

- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 3-(4-Methoxybenzyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-(4-Methoxybenzyl)piperidine hydrochloride. While primarily recognized as a versatile synthetic intermediate in medicinal chemistry, the structural motifs inherent in this compound suggest a range of plausible interactions with key neurological targets. This document synthesizes evidence from analogous structures to infer a likely biological profile for this compound and furnishes detailed, field-proven protocols for its systematic investigation. The intended audience includes researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related piperidine scaffolds.

Introduction: The Piperidine Scaffold and this compound

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals targeting a wide array of biological systems, particularly within the central nervous system (CNS)[1]. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which can significantly influence binding affinity and selectivity for various receptors and enzymes[1]. The piperidine nitrogen, typically protonated at physiological pH, often serves as a key interaction point with anionic sites on biological targets, enhancing the druggability of molecules in which it is incorporated[1][2].

This compound (Figure 1) is a specific derivative recognized as an essential building block for the synthesis of more complex, bioactive molecules[3]. Its structure combines the foundational piperidine core with a 4-methoxybenzyl group at the 3-position. This substitution pattern is of particular interest as it introduces both steric bulk and specific electronic features—the methoxy group can act as a hydrogen bond acceptor—that can drive interactions with biological targets. While direct pharmacological data on this specific compound is not extensively published, its role as a key intermediate suggests that the biological activity of its more complex derivatives is rooted in the foundational interactions of this parent scaffold[3].

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of the topic compound.

This guide will, therefore, explore the inferred biological activity of this compound by examining the pharmacology of its close structural analogs. Subsequently, we will provide detailed experimental protocols to systematically validate these hypotheses and characterize its unique biological profile.

Inferred Biological Profile: Learning from Structural Analogs

The biological activity of a small molecule is intimately tied to its structure. By analyzing the targets of compounds with high structural similarity to this compound, we can construct a high-probability target profile. The primary evidence points towards activity at several key CNS receptors.

Potential for Dopamine D4 Receptor Antagonism

The Dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the treatment of psychosis and cognitive disorders. Research on fluorinated piperidine scaffolds has demonstrated that compounds bearing a methoxybenzyl moiety can exhibit high-affinity binding to the D4 receptor[4][5]. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidines, when substituted with a 3-fluoro-4-methoxybenzyl group on the piperidine nitrogen, displayed potent D4 receptor antagonism with Ki values in the nanomolar range[4]. The 3,4-difluorophenyl ether analog in this series was particularly potent, with a Ki of 5.5 nM[4]. This strongly suggests that the 4-methoxybenzylpiperidine core is a key pharmacophore for D4 receptor interaction.

Potential for NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological disorders. Studies on 4-benzylpiperidine and 3-phenylpyrrolidine derivatives have shown that these structures can act as potent and selective antagonists of the NR1A/2B subtype of the NMDA receptor[6]. High-potency antagonism was achieved with compounds like N-(omega-phenylalkyl)-substituted 4-(4-hydroxybenzyl)piperidine (IC50 = 0.059 µM)[6]. Although our topic compound has a methoxy- rather than a hydroxy-substituent and the benzyl group is at the 3-position, the fundamental structural similarity makes the NMDA receptor a plausible target. The O-methylated analogue in the cited study, while less potent than the hydroxylated version, was still a potent anticonvulsant in vivo, indicating significant CNS penetration and biological effect[6].

Potential for Sigma-1 (σ1) Receptor Modulation

The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for neuropsychiatric and neurodegenerative diseases. Phenoxyalkylpiperidines have been identified as high-affinity ligands for the σ1 receptor[1]. Specifically, N-[(4-methoxyphenoxy)ethyl]piperidines have demonstrated high affinity, with Ki values ranging from 0.89 to 1.49 nM[1]. The presence of the 4-methoxy group in these high-affinity ligands highlights its potential importance for σ1 receptor binding, making this another key target for investigation for this compound.

Other Potential Activities

-

Anticholinesterase Activity: The benzylpiperidine moiety is known to interact with the catalytic site of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. This interaction forms the basis for several Alzheimer's disease therapeutics[2].

-

Antifungal Properties: Piperidine is a core structure in some antifungal agents that work by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes[7].

The following table summarizes the biological activities of key structural analogs, providing a quantitative basis for the inferred target profile of this compound.

| Analog Compound Class | Target | Activity | Reported Potency (Ki / IC50) | Reference |

| 3-Fluoro-4-methoxybenzyl substituted 4,4-difluoropiperidines | Dopamine D4 Receptor | Antagonist | 5.5 nM - 320 nM | [4] |

| 4-(4-Hydroxybenzyl)piperidine derivatives | NMDA Receptor (NR1A/2B) | Antagonist | 0.059 µM | [6] |

| N-[(4-Methoxyphenoxy)ethyl]piperidines | Sigma-1 (σ1) Receptor | Ligand | 0.89 - 1.49 nM | [1] |

Methodologies for Biological Characterization

To empirically determine the biological activity of this compound, a tiered approach starting with in vitro binding and functional assays, followed by in vivo validation, is recommended. The following protocols are provided as a robust starting point.

In Vitro Radioligand Binding Assays

Causality: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound to compete with a high-affinity, radiolabeled ligand for binding to the receptor. A lower IC50 value indicates higher binding affinity.

Workflow Diagram: Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Dopamine D4 Receptor Binding Assay

-

Receptor Source: Use cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor.

-

Radioligand: Use [3H]N-methylspiperone, a high-affinity ligand for D4 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Procedure: a. In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding). b. Add 50 µL of various concentrations of this compound (e.g., from 10-11 M to 10-5 M). c. Add 50 µL of [3H]N-methylspiperone at a final concentration equal to its Kd (e.g., ~0.5 nM). d. Add 50 µL of cell membrane preparation (e.g., 10-20 µg protein). e. Incubate the plate at room temperature for 90 minutes with gentle agitation. f. Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. g. Wash the filters three times with 200 µL of ice-cold assay buffer. h. Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. response). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted for NMDA receptors (using [3H]MK-801) and Sigma-1 receptors (using -pentazocine).

In Vitro Functional Assays

Causality: While binding assays confirm affinity, functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist. For GPCRs like the D4 receptor, ligand binding initiates a downstream signaling cascade, often involving changes in intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of a known agonist.

Signaling Pathway Diagram: D4 Receptor (Gαi-coupled)

Caption: Simplified Gαi-coupled signaling pathway for the Dopamine D4 receptor.

Step-by-Step Protocol: cAMP Functional Assay

-

Cell Line: Use CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.

-

Assay Principle: This protocol uses a competitive immunoassay format (e.g., HTRF or LANCE Ultra). Intracellular cAMP produced by the cells competes with a fluorescently-labeled cAMP tracer for binding to a specific antibody.

-

Procedure (Antagonist Mode): a. Plate cells in a 384-well plate and allow them to adhere overnight. b. The next day, remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add various concentrations of this compound and pre-incubate for 15-30 minutes. d. Add a known D4 receptor agonist (e.g., quinpirole) at a concentration that gives ~80% of the maximal response (EC80). e. Incubate for 30 minutes at room temperature. f. Lyse the cells and add the detection reagents (e.g., europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer) according to the manufacturer's instructions. g. Incubate for 60 minutes at room temperature. h. Read the plate on a compatible plate reader (e.g., measuring time-resolved fluorescence resonance energy transfer).

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value for the antagonist effect.

In Vivo Behavioral Assays

Causality: In vivo assays are essential to determine if a compound has the desired physiological effect in a whole organism. This requires the compound to have favorable pharmacokinetic properties (absorption, distribution, metabolism, excretion) and to engage its target in the brain. Based on the potential NMDA receptor antagonism, an anticonvulsant assay is a logical first step.

Step-by-Step Protocol: Maximal Electroshock (MES) Seizure Test in Mice

-

Animals: Use male ICR mice (20-25 g). Allow at least 3 days for acclimatization.

-

Compound Administration: a. Prepare a formulation of this compound in a suitable vehicle (e.g., saline or 0.5% methylcellulose). b. Administer the compound via intravenous (iv) or intraperitoneal (ip) injection at various doses (e.g., 0.1, 1, 10, 30 mg/kg). Include a vehicle-only control group.

-

Procedure: a. At a predetermined time after compound administration (e.g., 15 minutes for iv, 30 minutes for ip), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes. b. Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is defined as protection.

-

Data Analysis: a. For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. b. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis. c. A positive result in this assay is indicative of anticonvulsant activity and confirms that the compound is CNS-penetrant and biologically active[6].

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel CNS-active agents. While its primary role to date has been as a synthetic intermediate, compelling evidence from structurally related compounds strongly suggests a rich biological profile with potential for high-affinity interactions with Dopamine D4, NMDA, and Sigma-1 receptors.

The experimental framework provided in this guide offers a clear and scientifically rigorous path for the comprehensive characterization of this compound. Successful validation of these inferred activities, beginning with in vitro binding and functional assays and progressing to in vivo models, will be the first step in unlocking the therapeutic potential of this versatile piperidine derivative. Future work should also include early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties in parallel with pharmacological characterization.

References

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

-

25CN-NBOH. Wikipedia. [Link]

-

This compound. Chem-Impex. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. RSC Medicinal Chemistry. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice. MDPI. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

-

Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine Analogs. MDPI. [Link]

-

Synthesis, Characterization and biological study of Piperidine Derivatives. Academia.edu. [Link]

- 4-hydroxy-piperidine derivatives and their preparation.

-

(3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone. PubChem. [Link]

-

Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. University of Bari Aldo Moro. [Link]

-

3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. [Link]

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. (PDF) Synthesis, Characterization and biological study of Piperidine Derivatives [academia.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Methoxybenzyl)piperidine Hydrochloride

This guide provides a detailed exploration of the molecular structure and conformational landscape of 3-(4-Methoxybenzyl)piperidine hydrochloride, a compound of significant interest in medicinal chemistry and drug development. Drawing upon established principles of stereochemistry and spectroscopic analysis of related structures, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of this important molecule.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which provides a rigid scaffold for the precise three-dimensional arrangement of functional groups. This conformational rigidity is crucial for specific molecular recognition and binding to biological targets.[1][3] Derivatives of piperidine exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][3][4] The subject of this guide, this compound, is a valuable intermediate in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders due to the piperidine core's known interactions with neurotransmitter systems.[5]

Molecular Structure and Conformational Analysis

The molecular formula of this compound is C₁₃H₁₉NO·HCl, with a molecular weight of 241.76 g/mol .[5] The structure consists of a piperidine ring substituted at the 3-position with a 4-methoxybenzyl group. The hydrochloride salt form indicates that the nitrogen atom of the piperidine ring is protonated, forming a positively charged ammonium ion, with chloride as the counter-ion.

The Piperidine Ring: A Predominant Chair Conformation

The six-membered piperidine ring, being a saturated heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain.[6][7][8] This is analogous to the well-studied cyclohexane ring. In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions.

Substituent Orientation: The Equatorial Preference of the 4-Methoxybenzyl Group

For 3-substituted piperidines, the bulky substituent generally prefers to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. In the case of this compound, the sizable 4-methoxybenzyl group is expected to strongly favor the equatorial orientation. This preference minimizes steric hindrance and leads to a more stable conformational isomer.

// Piperidine Ring N1 [label="N+", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="C", pos="1.5,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-1.5,-0.5!"]; C6 [label="C", pos="-1.5,0.5!"];

// Substituents H_N_ax [label="H", pos="0,1.5!", fontsize=10]; H_N_eq [label="H", pos="-0.5,1.5!", fontsize=10]; H2_ax [label="H", pos="2,1!", fontsize=10]; H2_eq [label="H", pos="2,0!", fontsize=10]; H3_ax [label="H", pos="2,-1!", fontsize=10]; benzyl_group [label="CH₂-Ph-OCH₃", pos="2.5,-0.5!", shape=plaintext, fontcolor="#34A853"]; H4_ax [label="H", pos="0,-1.5!", fontsize=10]; H4_eq [label="H", pos="0.5,-1.5!", fontsize=10]; H5_ax [label="H", pos="-2,-1!", fontsize=10]; H5_eq [label="H", pos="-2,0!", fontsize=10]; H6_ax [label="H", pos="-2,1!", fontsize=10]; H6_eq [label="H", pos="-2,0!", fontsize=10]; Cl_ion [label="Cl⁻", pos="-2.5,1.5!", shape=plaintext, fontcolor="#EA4335"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent Bonds N1 -- H_N_ax [style=dashed]; N1 -- H_N_eq; C2 -- H2_ax [style=dashed]; C2 -- H2_eq; C3 -- H3_ax [style=dashed]; C3 -- benzyl_group; C4 -- H4_ax [style=dashed]; C4 -- H4_eq; C5 -- H5_ax [style=dashed]; C5 -- H5_eq; C6 -- H6_ax [style=dashed]; C6 -- H6_eq; } endomdot Caption: Predicted chair conformation of this compound.

Orientation of the Benzyl Group

The rotational freedom around the C3-C(benzyl) bond allows for various orientations of the 4-methoxybenzyl group relative to the piperidine ring. X-ray crystallographic studies of a related compound, 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, revealed that the aromatic ring and the mean plane of the piperidine ring are nearly perpendicular to each other, with a dihedral angle of approximately 79.25°.[9] While the presence of the carbonyl group in this related structure alters the piperidine ring to a twisted half-chair, the general principle of a perpendicular arrangement to minimize steric interactions is likely to hold true for this compound as well.

Experimental and Computational Approaches for Structural Elucidation

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[10][11]

Hypothetical Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Crystals of this compound would be grown, likely by slow evaporation of a suitable solvent system (e.g., ethanol, methanol/ether).

-

Data Collection: A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data would be processed to solve the crystal structure, typically using direct methods, and then refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and conformation of molecules in solution.[12]

-

¹H NMR: The chemical shifts and coupling constants (J-values) of the piperidine ring protons can provide valuable conformational information. Large vicinal coupling constants (³JHH ≈ 10-13 Hz) are indicative of an axial-axial relationship between protons, while smaller coupling constants (³JHH ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. For this compound, analysis of the coupling patterns of the proton at C3 would be particularly informative in confirming the equatorial orientation of the benzyl substituent.

-

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the conformation.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to identify protons that are close in space, providing further evidence for the proposed conformation and the relative orientation of the benzyl group.

| Technique | Information Gained |

| ¹H NMR | Proton connectivity, stereochemistry, and conformation (via coupling constants). |

| ¹³C NMR | Carbon framework and chemical environment. |

| NOESY | Through-space proton-proton proximities, confirming conformation. |

Computational Modeling

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the preferred conformation and energetics of a molecule.[13][14][15]

Hypothetical Computational Protocol:

-

Conformational Search: A systematic search of the conformational space would be performed to identify all low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers would be optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: The relative energies of the optimized conformers would be calculated to determine the most stable conformation.

-

Spectroscopic Prediction: NMR chemical shifts and coupling constants can be calculated and compared with experimental data (if available) to validate the computational model.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding 3-(4-methoxybenzyl)pyridinium salt or the reductive amination of a suitable keto-precursor.[16][17] For instance, the reduction of 3-(4-methoxybenzyl)pyridine using a reducing agent like sodium borohydride in the presence of an acid, or catalytic hydrogenation, would yield the piperidine ring. Subsequent treatment with hydrochloric acid would afford the desired hydrochloride salt.

Conclusion

References

-

Acta Crystallographica Section E: Structure Reports Online. (2011). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. [Link]

-

Wikipedia. 25CN-NBOH. [Link]

-

PubChem. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. [Link]

-

ResearchGate. Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. [Link]

-

PubMed. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]

-

PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

ACS Publications. Conformation of piperidine and of derivatives with additional ring hetero atoms. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

PMC. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. [Link]

-

Asian Journal of Chemistry. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]

-

The Pharma Innovation. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

- Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

PMC. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]

-

ResearchGate. Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. ijnrd.org [ijnrd.org]

- 4. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | Benchchem [benchchem.com]

- 13. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]

Determining the Solubility Profile of 3-(4-Methoxybenzyl)piperidine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(4-Methoxybenzyl)piperidine hydrochloride, a key intermediate in medicinal chemistry.[1] While specific quantitative solubility data for this compound is not publicly available, this document outlines the theoretical principles and practical methodologies required to generate a robust and reliable solubility profile. We will delve into the rationale behind experimental design, provide a detailed, field-proven protocol for the equilibrium shake-flask solubility method, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the physicochemical properties of this and other similar hydrochloride salt APIs.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to a marketable therapeutic, the characterization of its physicochemical properties is a foundational pillar. Among these, aqueous solubility stands out as a paramount parameter. Poor solubility can lead to low dissolution rates, incomplete absorption from the gastrointestinal tract, and ultimately, insufficient bioavailability to elicit the desired pharmacological response.[2] For an active pharmaceutical ingredient (API) like this compound, which is noted for its "favorable solubility and stability" as a building block for therapeutics targeting neurological disorders, a quantitative understanding of its solubility is indispensable.[1]

This guide will provide the scientific and methodological framework to precisely determine this crucial parameter. We will move beyond simple data points to explain the underlying principles that govern the solubility of a hydrochloride salt, ensuring that the experimental approach is not just a rote procedure but a well-reasoned scientific investigation.

Theoretical Considerations for Hydrochloride Salt Solubility

This compound is the salt of a weak base (3-(4-methoxybenzyl)piperidine) and a strong acid (hydrochloric acid). This fact is central to understanding its solubility behavior, particularly in aqueous media of varying pH.

The Influence of pH and pKa

The solubility of an ionizable compound is intrinsically linked to its pKa and the pH of the solvent. For a hydrochloride salt of a weak base, the dissolution process involves an equilibrium between the ionized (protonated) form and the neutral (free base) form. The Henderson-Hasselbalch equation governs this relationship. The piperidine moiety in the molecule is the basic center, which will be protonated at lower pH values.

As the pH of the medium increases, the equilibrium will shift towards the formation of the free base. Typically, the free base of such a molecule is less water-soluble than its salt form due to the loss of the ionic charge that facilitates interaction with polar water molecules.[3] This can lead to a phenomenon known as "salting out" or precipitation of the free base if its intrinsic solubility is exceeded. Therefore, a key objective of the solubility profile is to determine the pH-dependent solubility curve and identify the pH at which the compound has its lowest solubility.[4]

The Common Ion Effect

When determining the solubility of a hydrochloride salt, the presence of chloride ions in the solvent can suppress dissolution. This is known as the common ion effect.[5] According to Le Châtelier's principle, adding a common ion (Cl-) to a saturated solution of the salt will shift the equilibrium towards the undissolved solid, thereby reducing the salt's solubility.[6] This is particularly relevant in biological contexts, such as the chloride-rich environment of the stomach, and must be considered in the experimental design, for instance, by using buffers that do not contain chloride ions where possible or by evaluating solubility in simulated gastric fluid.[6]

Solvent Properties and Their Impact

The principle of "like dissolves like" is a fundamental concept in solubility.[5] The solubility of this compound in various solvents will be dictated by the interplay of several factors:

-

Polarity: As an ionic salt, it is expected to have higher solubility in polar solvents like water, methanol, and ethanol, which can solvate the charged piperidinium cation and the chloride anion.[7] Its solubility will likely be significantly lower in non-polar solvents such as hexane or toluene.

-

Hydrogen Bonding: Solvents that are both hydrogen bond donors and acceptors (protic solvents) will be particularly effective at solvating the molecule. Water is an excellent example.

-

Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the cation and anion of the salt, favoring dissolution.

A logical framework for understanding these relationships is presented in the diagram below.

Caption: Interplay of solute, solvent, and system conditions on solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[8][9] This method involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved solute.[10] This approach ensures the measurement of thermodynamic solubility, which is a true representation of the saturation point.[11]

Materials and Equipment

-

This compound (purity ≥96%)[12]

-

A selection of solvents of appropriate purity (e.g., HPLC grade):

-

Purified Water

-

Aqueous buffers (pH 1.2, 4.5, 6.8 as per ICH guidelines)[4]

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Dichloromethane

-

Ethyl Acetate

-

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for low API binding)

-

Analytical balance

-

Calibrated pH meter

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[13]

Step-by-Step Protocol

The following protocol is a robust, self-validating system for determining the equilibrium solubility.

Caption: Standardized workflow for the shake-flask solubility assay.

Detailed Procedure:

-

Preliminary Assessment: Before the main experiment, it is crucial to determine the approximate time to reach equilibrium. This can be done by sampling at various time points (e.g., 2, 4, 8, 24, and 48 hours) and analyzing the concentration. Equilibrium is reached when the concentration plateaus.[14]

-

Sample Preparation: Add an excess amount of this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.[9] A typical starting point is to add ~10-20 mg of the compound to 1-2 mL of the solvent.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[4] Agitate for a period determined in the preliminary assessment (typically 24 to 48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the bulk of the solid settle. Then, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[10]

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. For aqueous samples, measure the pH of the saturated solution. Immediately filter the sample through a pre-vetted syringe filter and dilute it with the analytical mobile phase to a concentration within the calibrated range of the analytical method.[14]

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method. A standard curve should be prepared in the same diluent to ensure accurate quantification.

-

Solid Phase Analysis: It is good practice to analyze the remaining solid after the experiment (e.g., by DSC or XRPD) to check for any polymorphic or phase transformations that may have occurred during the experiment.[10]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to allow for easy comparison across different solvent systems.

Quantitative Data Summary

A tabular format is ideal for presenting the quantitative solubility data. While experimental data for the target compound is not available, the table below serves as a template for how results should be structured. It includes qualitative descriptors as defined by the U.S. Pharmacopeia (USP).[2]

| Solvent System | Temperature (°C) | pH (at saturation) | Solubility (mg/mL) | USP Solubility Descriptor |

| Water | 25 | TBD | TBD | TBD |

| 0.1 N HCl (pH ~1.2) | 37 | TBD | TBD | TBD |

| Acetate Buffer (pH 4.5) | 37 | TBD | TBD | TBD |

| Phosphate Buffer (pH 6.8) | 37 | TBD | TBD | TBD |

| Methanol | 25 | N/A | TBD | TBD |

| Ethanol | 25 | N/A | TBD | TBD |

| Acetonitrile | 25 | N/A | TBD | TBD |

| Dichloromethane | 25 | N/A | TBD | TBD |

TBD: To Be Determined experimentally.

Context from Structurally Similar Compounds:

-

Piperidine hydrochloride is "freely soluble" in water, with reported values exceeding 1500 g/L (or 1500 mg/mL).[6][8]

-

A more complex substituted N-benzyl amine hydrochloride, 25CN-NBOH , has a reported aqueous solubility of 8.5 mg/mL .[11]

-

Other piperidine hydrochloride derivatives are often described as having "enhanced aqueous solubility" compared to their free bases.[3][15]

Based on these comparators, it is reasonable to hypothesize that this compound will be freely to very soluble in water and other polar protic solvents, with its solubility likely decreasing in less polar organic solvents. The aqueous solubility is expected to be pH-dependent, decreasing as the pH increases towards and above the pKa of the piperidine nitrogen.

Biopharmaceutics Classification System (BCS)

The aqueous solubility data across the physiological pH range of 1.2 to 6.8 at 37°C is critical for the Biopharmaceutics Classification System (BCS). An API is considered "highly soluble" if the highest single therapeutic dose can be dissolved in 250 mL or less of aqueous media within this pH range.[4][15] This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.

Conclusion

Determining the solubility profile of this compound is a non-trivial but essential task in its development as a pharmaceutical intermediate or API. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and a detailed, practical protocol for its experimental determination using the benchmark shake-flask method. By following a scientifically rigorous and well-documented approach, researchers can generate the high-quality, reliable solubility data needed to inform formulation strategies, predict in vivo performance, and satisfy regulatory requirements. The principles and methods described herein are not only applicable to the title compound but also serve as a universal template for the solubility characterization of other ionizable drug candidates.

References

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

- Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 97.

-

Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Shah, V. P., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 33(7), 1635-1646.

-

International Council for Harmonisation. (2019, November). M9 Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

- Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33.

-

SlideShare. (2015, August 25). solubility experimental methods.pptx. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, May). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

- Krstulović, L., et al. (2017). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 145, 597-603.

- Kumar, S., & Singh, A. (2017). Drug Solubility: Importance and Enhancement Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(2), 79-86.

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Wikipedia contributors. (2024, November 28). 25CN-NBOH. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Kumar, L., & Singh, S. (2010). Effect of common ion on the dissolution and bioavailability of weakly basic drugs: a case study with haloperidol. Pharmaceutical Development and Technology, 15(5), 495-502.

-

Wikipedia contributors. (2024, December 22). Sodium chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. Methylphenidate - Wikipedia [en.wikipedia.org]

- 2. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | C13H15NO4 | CID 72805684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyl-N-ethylpiperidin-4-amine hydrochloride (1638221-44-9) for sale [vulcanchem.com]

- 4. epstem.net [epstem.net]

- 5. 4-Methoxypiperidine, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 10. 25CN-NBOH - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 13. 4-Methoxypiperidine, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1) | C12H18ClN | CID 31737 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and synthetic history of 3-(4-Methoxybenzyl)piperidine hydrochloride

An In-Depth Technical Guide to the Discovery and Synthetic History of 3-(4-Methoxybenzyl)piperidine Hydrochloride

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal building block in contemporary medicinal chemistry. The piperidine nucleus is a frequent motif in pharmaceuticals, and this specific derivative serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules, particularly those targeting neurological disorders.[1][2][3] This document delves into the synthetic evolution of this compound, presenting a logical progression from classical methodologies to more refined strategies. Key synthetic pathways are analyzed not merely as procedures but as case studies in chemical strategy, exploring the causality behind experimental choices. Detailed, field-tested protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a thorough and practical understanding of this important chemical entity.

Introduction and Significance

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, present in numerous drug classes including analgesics, antipsychotics, and anticancer agents.[3][4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This compound emerges from this rich context as a highly valuable synthetic intermediate.[1] The molecule combines the proven piperidine core with a 4-methoxybenzyl group, a common pharmacophore that can be further functionalized or used to modulate physicochemical properties.

Its hydrochloride salt form enhances stability and aqueous solubility, making it an ideal candidate for laboratory applications and downstream pharmaceutical processing.[1] Researchers frequently utilize this compound as a foundational element in the development of novel therapeutics, leveraging its structure to explore new chemical space in drug discovery programs.[1] This guide will illuminate the primary synthetic routes that have defined its availability and application in the scientific community.

Primary Synthetic Pathway: Catalytic Hydrogenation of a Pyridine Precursor

The most established and industrially scalable approach to synthesizing 3-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[5] This method is valued for its efficiency and the relative accessibility of pyridine starting materials. The synthesis of 3-(4-Methoxybenzyl)piperidine via this route is a two-stage process: first, the construction of the substituted pyridine intermediate, followed by the saturation of the aromatic ring.

Stage 1: Synthesis of 3-(4-Methoxybenzyl)pyridine

A robust method for forging the carbon-carbon bond between the pyridine and benzyl moieties involves the addition of an organometallic reagent to a pyridine aldehyde. A Grignard-based approach is particularly effective.[6]

-

Causality of Experimental Choices:

-

Grignard Reagent: 4-Methoxybenzylmagnesium chloride is chosen for its reliable formation and nucleophilic character, readily attacking the electrophilic carbonyl carbon of pyridine-3-carboxaldehyde.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent, as its etheric oxygen can coordinate with the magnesium ion, stabilizing the Grignard reagent and facilitating the reaction.

-

Deoxygenation/Reduction: The initial addition yields a secondary alcohol. A subsequent "one-pot" deoxygenation and reduction of the pyridine ring is a highly efficient strategy.[6]

-

The overall workflow for this initial stage is visualized below.

Comparative Analysis of Hydrogenation Catalysts

The choice of catalyst is critical and can significantly impact yield, purity, and reaction conditions. While numerous catalysts can effect this transformation, Palladium and Platinum variants are most common.

| Catalyst | Typical Pressure (bar) | Temperature (°C) | Solvent | Key Advantages & Considerations | Reference |

| 10% Pd/C | 50 - 80 | 50 - 100 | Methanol / Ethanol | Excellent for combined deoxygenation. Can sometimes require higher temperatures. | [6][7] |

| PtO₂ (Adams') | 50 - 70 | Room Temp | Acetic Acid | Highly active at room temperature. Acidic medium activates the pyridine ring for efficient reduction. | [5] |

| Rhodium/Carbon | 3 - 5 | 25 - 50 | Ethanol | Effective at lower pressures, which can be advantageous for lab-scale synthesis. | [5] |

| Nickel-based | 3 - 5 | 70 | Methanol | Lower cost catalyst, suitable for industrial scale-up, though may require higher temperatures. | [8][9] |

Detailed Experimental Protocol: Hydrogenation via PtO₂

This protocol is a representative self-validating system for the synthesis of the target compound.

-

Reaction Setup: A solution of the crude (pyridin-3-yl)(4-methoxyphenyl)methanol intermediate (1.0 eq) in glacial acetic acid (10 mL per gram of substrate) is charged into a high-pressure hydrogenation vessel.

-

Catalyst Addition: Platinum(IV) oxide (PtO₂, 5 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon). [5]3. Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized with H₂ to 50-70 bar. [5]The mixture is stirred vigorously at room temperature for 6-12 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS to confirm the complete consumption of the starting material.

-

Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst, washing with methanol.

-

Basification: The filtrate is concentrated under reduced pressure. The residue is dissolved in water and cooled in an ice bath. The pH is carefully adjusted to >10 with a cold aqueous solution of NaOH (e.g., 6M).

-

Extraction: The aqueous layer is extracted three times with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude 3-(4-Methoxybenzyl)piperidine as a free base.

-

Salt Formation: The crude base is dissolved in a minimal amount of cold isopropyl alcohol (IPA) or diethyl ether. A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.

-

Isolation: The resulting white solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.

Alternative Synthetic Route: Construction from Piperidone Intermediates

An alternative strategy involves building the desired substitution pattern onto a pre-existing piperidine ring, typically starting from a piperidone (a cyclic ketone). This approach offers different strategic advantages, particularly for creating analogs with diverse substitutions.

Synthesis via N-Protected 3-Piperidone

This pathway utilizes a Grignard reaction on an N-protected 3-piperidone, followed by dehydration and reduction. [10]

-

Causality of Experimental Choices:

-

N-Protection: The piperidine nitrogen must be protected (e.g., as a benzyl or Boc carbamate) to prevent it from reacting with the Grignard reagent. The choice of protecting group is crucial for ensuring compatibility with subsequent steps and for its eventual selective removal.

-

Grignard Reaction: As in the previous route, 4-methoxybenzylmagnesium chloride adds to the ketone carbonyl to form a tertiary alcohol.

-

Dehydration & Reduction: The tertiary alcohol is eliminated to form an enamine or tetrahydropyridine intermediate. This double bond is then reduced in a final hydrogenation step to yield the desired product.

-

This method, while often involving more steps than the direct pyridine hydrogenation, provides modularity and control, making it valuable in research and development settings for creating libraries of related compounds.

Conclusion

The synthesis of this compound is a testament to the enduring utility of classical organic reactions adapted for modern chemical synthesis. The primary route, centered on the catalytic hydrogenation of a pyridine precursor, remains the most direct and scalable method, benefiting from high efficiency and atom economy. Alternative pathways, such as those originating from piperidone scaffolds, offer complementary strategies that provide flexibility for analog synthesis. A thorough understanding of the causality behind the reaction conditions, catalyst selection, and strategic choices in these syntheses is essential for any scientist working in drug discovery and development. This guide has aimed to provide that in-depth perspective, grounding established protocols in the fundamental principles of chemical reactivity and strategic synthesis design.

References

-

Title: this compound - Chem-Impex Source: Chem-Impex URL: [Link]

- Title: WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)

-

Title: Piperidine Synthesis. - DTIC Source: Defense Technical Information Center URL: [Link]

- Title: CN103848777A - Method for synthesizing N-(3-methoxy propyl)

-

Title: 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: 25CN-NBOH - Wikipedia Source: Wikipedia URL: [Link]

- Title: US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents Source: Google Patents URL

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Procedure for N-alkylation of Piperidine? - ResearchGate Source: ResearchGate URL: [Link]

-